molecular formula C21H31NO5 B1398269 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-60-4

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B1398269
CAS No.: 1354486-60-4
M. Wt: 377.5 g/mol
InChI Key: SSJSLZLEMGHMLI-HOCLYGCPSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is known to be a protecting group used in peptide synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound likely interacts with its targets through the Boc group. The Boc group is known for its role in the protection of amino acids and peptides during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .

Pharmacokinetics

The boc group’s role as a protecting group in peptide synthesis suggests that it may influence the compound’s bioavailability by protecting the functional groups of the compound during metabolic processes .

Result of Action

The result of the compound’s action is likely related to its role in peptide synthesis. By protecting amino acids and peptides during synthesis, the Boc group helps ensure the correct formation of peptide bonds, leading to the successful production of proteins .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be effectively achieved at high temperatures using a thermally stable ionic liquid . This suggests that temperature and the presence of certain solvents can influence the compound’s action.

Biochemical Analysis

Biochemical Properties

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides during synthesis. The Boc group is commonly used to protect the amino group of amino acids, preventing unwanted side reactions during peptide synthesis . This compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group under specific conditions, allowing the amino acid or peptide to participate in further biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its role as a protecting group. By protecting amino acids and peptides, it ensures that these molecules can be synthesized and modified without degradation or unwanted reactions. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes is indirect but essential for the successful synthesis and study of biologically active peptides and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the Boc group. The Boc group forms a stable carbamate linkage with the amino group of amino acids, protecting it from nucleophilic attack . This protection is reversible, allowing the Boc group to be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This reversible protection mechanism is crucial for the stepwise synthesis of peptides, where selective deprotection and coupling reactions are required .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions . Over time, the Boc group can be removed, allowing the amino acid or peptide to participate in further reactions. Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, ensuring its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the yield of the desired product . High doses of the compound may lead to incomplete deprotection or unwanted side reactions, while optimal dosages ensure efficient protection and deprotection cycles. Toxic or adverse effects at high doses are generally minimal, as the compound is used in controlled laboratory settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group and allow the amino acid or peptide to participate in further metabolic reactions . The presence of the Boc group can influence metabolic flux and metabolite levels by protecting specific functional groups from enzymatic degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within cells are influenced by the presence of the Boc group, which can affect its solubility and interaction with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role as a protecting group. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The presence of the Boc group can influence its activity and function within different subcellular environments, ensuring that the protected amino acid or peptide remains stable until it is needed for further reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group on the pyrrolidine ring using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and a halogenated pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, trifluoroacetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid methyl ester
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and stereochemistry

Properties

IUPAC Name

(2S,4S)-4-(2-tert-butyl-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO5/c1-13-8-9-17(15(10-13)20(2,3)4)26-14-11-16(18(23)24)22(12-14)19(25)27-21(5,6)7/h8-10,14,16H,11-12H2,1-7H3,(H,23,24)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJSLZLEMGHMLI-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid

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